1H-Pyrazolo[3,4-b]pyridine 7-oxide
Description
Overview of Pyrazolo[3,4-b]pyridine Scaffold in Academic Research
The pyrazolo[3,4-b]pyridine framework is a fused bicyclic heterocycle that has garnered considerable attention in academic and industrial research, particularly in the field of medicinal chemistry. nih.govacs.orgdoaj.org This scaffold is considered a "privileged" structure, meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.gov The structural resemblance of pyrazolo[3,4-b]pyridines to purine (B94841) bases allows them to interact with various enzymes and receptors within the body. mdpi.comnih.gov Consequently, derivatives of this scaffold have been investigated for numerous therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. doaj.orgresearchgate.net The versatility of the pyrazolo[3,4-b]pyridine core allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. nih.govmdpi.com A significant body of research has been dedicated to the synthesis of diverse libraries of these compounds to explore their structure-activity relationships (SAR). acs.orgnih.govresearchgate.net
Specific Focus on N-Oxide Derivatives in Heterocyclic Chemistry
The introduction of an N-oxide group into a heterocyclic compound can dramatically alter its chemical and physical properties. N-oxidation can influence a molecule's solubility, electronic distribution, and metabolic stability. In medicinal chemistry, the N-oxide moiety can act as a prodrug, being reduced in vivo to the parent heterocycle. This strategy can be employed to improve pharmacokinetic profiles. Furthermore, the N-oxide group can participate in unique non-covalent interactions, potentially enhancing binding affinity to biological targets. The chemistry of heterocyclic N-oxides is a field of its own, with established methods for their synthesis and a growing understanding of their reactivity and utility in drug design and materials science.
Historical Context of 1H-Pyrazolo[3,4-b]pyridine 7-oxide Research
The first synthesis of the parent 1H-pyrazolo[3,4-b]pyridine was reported in 1966 by T. L. P. Hatt and J. D. R. Vass. While research on the specific, unprotected this compound is limited in early literature, a significant contribution to the understanding of its chemistry came from a 1977 paper by Hardy and co-workers. This study detailed the N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine to its corresponding 7-oxide. This work provided the foundational chemical knowledge for accessing the N-oxide of the pyrazolo[3,4-b]pyridine ring system, albeit with a protecting group on the pyrazole (B372694) nitrogen. The research highlighted the reactivity of the pyridine (B92270) nitrogen in the pyrazolo[3,4-b]pyridine system towards oxidation.
Current State of Research and Emerging Trends Pertaining to the Compound
Current research on the pyrazolo[3,4-b]pyridine scaffold is vibrant and largely focused on the development of new derivatives with therapeutic potential. A major trend is the design of potent and selective kinase inhibitors for cancer therapy. acs.orgnih.gov Numerous studies report the synthesis and biological evaluation of substituted pyrazolo[3,4-b]pyridines as inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR) and TANK-binding kinase 1 (TBK1). acs.orgnih.gov While direct studies on this compound are not prominent in recent literature, the established importance of its parent scaffold suggests that this N-oxide derivative could be a valuable intermediate or a target molecule in its own right. The exploration of N-oxides as a strategy to modulate the properties of bioactive scaffolds is an ongoing area of interest in medicinal chemistry, and it is conceivable that future research will focus on the specific biological activities of this compound and its derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxypyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-3-1-2-5-4-7-8-6(5)9/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYWUKLAOCILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NN=CC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719734 | |
| Record name | 7H-Pyrazolo[3,4-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924909-11-5 | |
| Record name | 7H-Pyrazolo[3,4-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1h Pyrazolo 3,4 B Pyridine 7 Oxide and Its Precursors
Classical Annulation Approaches to the Pyrazolo[3,4-b]pyridine Core
The annulation, or ring-forming, strategies are fundamental to constructing the bicyclic pyrazolo[3,4-b]pyridine system. The most prevalent of these approaches involves building the pyridine (B92270) portion of the molecule from a pyrazole (B372694) starting material.
A majority of synthetic routes to the 1H-pyrazolo[3,4-b]pyridine skeleton utilize 5-aminopyrazole and its derivatives as key building blocks. nih.gov In these reactions, the 5-aminopyrazole acts as a dinucleophile, reacting with various biselectrophilic partners to form the fused pyridine ring.
The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds is a well-established method for synthesizing the pyrazolo[3,4-b]pyridine core. nih.govmdpi.com The mechanism involves an initial condensation between the amino group of the pyrazole and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic system. nih.gov
When a non-symmetrical 1,3-dicarbonyl compound is used, the formation of two different regioisomers is possible. The final product distribution is dictated by the relative electrophilicity of the two carbonyl groups. A significant difference in electrophilicity can lead to high regioselectivity, often exceeding 80%. nih.govmdpi.com For instance, reactions involving ethyl acetoacetate derivatives, where one carbonyl group is significantly more electrophilic, proceed with high selectivity. mdpi.com A method has also been developed using anhydrous tin(IV) chloride to catalyze the reaction between 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and both aliphatic and cyclic 1,3-dicarbonyl compounds. researchgate.net
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Catalyst/Conditions | Product | Ref |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | Varies (e.g., heat, acid) | 4-(Trifluoromethyl)-substituted 1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | Ethyl Acetoacetate | Varies (e.g., heat, acid) | 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one | mdpi.com |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Cyclic 1,3-Diketones | Anhydrous SnCl4 | Tetrahydropyrazolo[3,4-b]quinolinones | researchgate.net |
Another effective strategy for pyridine ring annulation involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.govmdpi.commdpi.com The proposed mechanism for this reaction begins with a Michael addition, where the nucleophilic C4 carbon of the pyrazole attacks the β-carbon of the unsaturated ketone. nih.govmdpi.com This is followed by an attack of the amino group on the carbonyl carbon, leading to a cyclized intermediate which then eliminates water and undergoes spontaneous oxidation to form the aromatic pyrazolo[3,4-b]pyridine system. nih.govmdpi.com
A specific application of this method involves the condensation of (E)-4-arylbut-3-en-2-ones with 5-amino-1-phenylpyrazole, catalyzed by zirconium tetrachloride (ZrCl4), to produce 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Catalyst/Conditions | Product | Yield | Ref |
| 5-Amino-1-phenylpyrazole | (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one | ZrCl4, DMF/EtOH, 95 °C, 16 h | 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 28% | mdpi.com |
| 5-Amino-1-phenylpyrazole | (E)-4-(anthracen-9-yl)but-3-en-2-one | ZrCl4, DMF/EtOH, 95 °C, 16 h | 4-(Anthracen-9-yl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13% | mdpi.com |
| 5-Amino-1-phenylpyrazole | (E)-4-(pyren-1-yl)but-3-en-2-one | ZrCl4, DMF/EtOH, 95 °C, 16 h | 6-Methyl-1-phenyl-4-(pyren-1-yl)-1H-pyrazolo[3,4-b]pyridine | 20% | mdpi.com |
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step, offer an efficient and atom-economical pathway to complex heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.govacs.org These strategies are highly valued for their ability to rapidly generate molecular diversity. acs.org
Several MCRs have been developed for this purpose. One such example is the reaction of 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and acetylacetic ester in refluxing acetic acid with a drop of piperidine, which yields novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov Another approach utilizes microwave irradiation to facilitate a three-component domino reaction between phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole in acetic acid, leading to dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones with good functional group tolerance. acs.org
| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Ref |
| 3-Aminopyrazol-5-ones | Salicylic Aldehydes | Acetylacetic Ester | Acetic acid, piperidine, reflux | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones | nih.gov |
| 5-Aminopyrazole | Phenylglyoxal | β-Ketoamide | Acetic acid, microwave irradiation | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones | acs.org |
| Phenylhydrazine | Aldehyde | Ethyl Acetoacetate | (plus Malononitrile) | 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (precursor) | rsc.org |
The formation of a pyridine ring onto an existing pyrazole is the most common and extensively studied strategy for synthesizing 1H-pyrazolo[3,4-b]pyridines. nih.gov This overarching category encompasses the specific methods detailed previously (Sections 2.1.1.1, 2.1.1.2, and 2.1.1.3). The core principle involves using a 3-aminopyrazole (B16455) (which exists in tautomeric equilibrium with 5-aminopyrazole) as a 1,3-NCC-dinucleophile. nih.gov This pyrazole derivative then reacts with a suitable 1,3-CCC-biselectrophile, a molecule containing a three-carbon chain with electrophilic centers at positions 1 and 3. The nature of this biselectrophile dictates the specific subtype of the reaction and the substitution pattern of the resulting pyrazolo[3,4-b]pyridine. nih.gov Examples of 1,3-CCC-biselectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and precursors used in multicomponent reactions. nih.govmdpi.com
An alternative, though less common, approach to the pyrazolo[3,4-b]pyridine scaffold is the construction of the pyrazole ring onto a pre-existing, appropriately substituted pyridine ring. nih.gov This strategy typically involves the reaction of hydrazine (B178648) or a substituted hydrazine with a 2-chloropyridine derivative that bears an electrophilic functional group, such as an aldehyde, ketone, ester, or cyano group, at the C3 position. nih.gov The reaction proceeds via nucleophilic attack of the hydrazine, followed by intramolecular cyclization and condensation to form the fused pyrazole ring. The nature of the substituent at the C3 position of the final product is determined by the specific electrophilic group on the starting pyridine. nih.gov This approach has also been applied to the synthesis of the related pyrazolo[3,4-b]quinoline system, starting from 2-chloroquinoline-3-carbonitrile or 3-acetylquinolin-2(1H)-one and reacting them with hydrazines. mdpi.com
| Pyridine Precursor | Reagent | Conditions | Product Type | Ref |
| 2-Chloropyridine-3-carbaldehyde | Hydrazine (or substituted hydrazine) | Varies | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 2-Chloropyridine-3-carbonitrile | Hydrazine | Varies | 3-Amino-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Acetyl-2-chloroquinoline | p-Chlorophenylhydrazine | Lewis acid or microwave | 1-(p-Chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]quinoline | mdpi.com |
Cyclization Reactions Utilizing 5-Aminopyrazoles and Relevant Electrophiles
N-Oxidation Strategies for the Pyridine Ring of 1H-Pyrazolo[3,4-b]pyridine
The introduction of an oxygen atom onto the pyridine nitrogen at the 7-position of the 1H-pyrazolo[3,4-b]pyridine scaffold is a key transformation that modulates the electronic properties and biological activity of the molecule. This is typically achieved through direct oxidation of the heterocyclic precursor.
The selective N-oxidation of the pyridine ring in the presence of the pyrazole ring is readily achievable due to the higher nucleophilicity of the pyridine nitrogen atom. The choice of oxidizing agent is critical for achieving high yields and avoiding side reactions. A documented method confirms the successful synthesis of the 7-oxide from its corresponding 1-benzyl-1H-pyrazolo[3,4-b]pyridine precursor rsc.org.
Common and effective oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which are widely used due to their reactivity and selectivity rsc.orggoogle.com. The reaction with m-CPBA is typically performed in a chlorinated solvent like dichloromethane at low to ambient temperatures researchgate.net. Other established reagents include hydrogen peroxide in combination with acetic acid or trifluoroacetic anhydride (B1165640) rsc.org. For substrates sensitive to strong acids, alternative methods may be employed to prevent degradation or unwanted side reactions google.com.
The general protocol involves dissolving the 1H-pyrazolo[3,4-b]pyridine precursor in a suitable solvent, followed by the controlled addition of the oxidizing agent. The reaction progress is monitored chromatographically until the starting material is consumed, after which the 1H-Pyrazolo[3,4-b]pyridine 7-oxide product is isolated and purified.
The mechanism of N-oxide formation involves the nucleophilic attack of the pyridine nitrogen's lone pair of electrons on the electrophilic oxygen atom of the oxidizing agent, typically a peracid like m-CPBA.
The key steps are:
The pyridine nitrogen atom of the 1H-pyrazolo[3,4-b]pyridine molecule acts as a nucleophile.
This nitrogen atom attacks the terminal, electron-deficient oxygen atom of the peracid.
A concerted transition state is formed, leading to the cleavage of the weak oxygen-oxygen bond in the peracid.
This process results in the formation of a new N-O bond, yielding the this compound and the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid) as a byproduct.
The selectivity for oxidation at the N7 position of the pyridine ring over the pyrazole nitrogens (N1 or N2) is attributed to the electronic characteristics of the fused heterocyclic system. The pyridine nitrogen is generally more electron-rich and sterically accessible, making it the preferred site for electrophilic attack by the oxidizing agent.
Modern Synthetic Advancements and Green Chemistry Approaches
Recent advancements in synthetic organic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for constructing the core 1H-pyrazolo[3,4-b]pyridine scaffold. These green chemistry approaches aim to reduce reaction times, minimize waste, and increase yields.
Transition-metal catalysts are frequently employed to facilitate the construction of the pyrazolopyridine ring system. Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have been shown to be effective, low-toxicity catalysts for the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones to afford 1H-pyrazolo[3,4-b]pyridines mdpi.comresearchgate.net. Other methodologies involve copper- or palladium-promoted coupling and cyclization reactions, which offer efficient routes to functionalized pyrazolopyridines researchgate.net. Furthermore, novel nano-magnetic metal-organic frameworks based on iron (Fe₃O₄) have been developed as recyclable heterogeneous catalysts for the synthesis of these compounds under solvent-free conditions nih.gov.
In addition to metal-catalyzed methods, metal-free synthetic routes have gained attention. A notable example is the cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, which can be promoted by iodine or N-bromosuccinimide (NBS) to yield functionalized pyrazolo[3,4-b]pyridines nih.gov.
| Catalyst System | Reactants | Key Advantage(s) | Reference |
|---|---|---|---|
| ZrCl₄ | 5-Amino-1-phenylpyrazole and α,β-unsaturated ketone | Low toxicity, high availability, air/water stability | mdpi.com |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Heterogeneous, recyclable, solvent-free conditions | nih.gov |
| PdCl₂(PPh₃)₂ | Functionalized pyrazoles and alkynes (via Sonogashira coupling) | Forms C-C bonds for complex derivatives | researchgate.net |
| Iodine / NBS (Metal-Free) | 5-Aminopyrazoles and alkynyl aldehydes | Avoids transition metals, good regioselectivity | nih.gov |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1H-pyrazolo[3,4-b]pyridines. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time and significant improvements in product yields compared to conventional heating methods sphinxsai.comnih.gov. For the synthesis of various pyrazole derivatives, reaction times have been reduced from hours to mere minutes, with yields increasing by 10-20% or more nih.gov. This efficiency makes MAOS an attractive green chemistry approach for preparing pyrazolopyridine precursors.
| Compound Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Phenyl-1H-pyrazoles | 2 hours, 72-90% | 5 minutes, 91-98% | nih.gov |
| Benzotriazole Derivatives | 3-6 hours, 65% | 5-10 minutes, 75% | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | 12 hours, lower yields | 15-20 minutes, higher yields | researchgate.net |
The use of ultrasonic irradiation is another green synthetic methodology that enhances reaction rates and yields in the preparation of pyrazolo[3,4-b]pyridine derivatives. The phenomenon of acoustic cavitation, created by ultrasound waves, generates localized high-pressure and high-temperature spots in the reaction medium, which can dramatically accelerate chemical transformations. Studies have demonstrated that ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives can increase yields from a range of 70-79% with conventional methods to 87-93% under sonication, while also reducing reaction times jocpr.comresearchgate.net. This approach often proceeds under milder conditions and offers a powerful, energy-efficient alternative to traditional heating nih.gov.
| Reactants | Conventional Method (Yield) | Ultrasound Method (Yield) | Key Advantage of Ultrasound | Reference |
|---|---|---|---|---|
| 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine + N-(aryl)-2-chloro-acetamides | 70-79% | 87-93% | Higher yields, lower reaction time | jocpr.com |
| Benzaldehyde + Ethyl cyanoacetate (B8463686) + 3-Amino-5-methylpyrazole | Not specified (long reaction times) | 86-90% | Short reaction time (50-70 min), high yields | researchgate.net |
| Enones + 5-Aminopyrazoles | 51-73% | 82-96% | Significant yield improvement for aryl-substituted substrates | nih.gov |
Solvent-Free Reaction Conditions
In the pursuit of more sustainable and efficient chemical processes, solvent-free reaction conditions have emerged as a viable and often advantageous approach for the synthesis of 1H-pyrazolo[3,4-b]pyridines. A notable example is the Gould-Jacobs reaction, which can be adapted to create the pyrazolopyridine nucleus. This reaction, which typically involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, can be effectively conducted without a solvent at elevated temperatures, generally ranging from 100–160 °C. nih.gov The reaction time under these conditions can vary from 1.5 to 12 hours. nih.gov Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates the cyclization and formation of the desired 4-chloro-1H-pyrazolo[3,4-b]pyridine precursor. nih.gov
Another illustration of solvent-free synthesis is in the preparation of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives. These reactions have been shown to proceed efficiently, offering high yields in a significantly shorter timeframe compared to conventional refluxing methods.
Microwave irradiation has also been employed to promote the regioselective, three-component synthesis of indolylpyrazolo[3,4-b]pyridines under solvent-free conditions, showcasing the versatility of this approach in generating complex derivatives. nih.gov
Table 1: Examples of Solvent-Free Syntheses of 1H-Pyrazolo[3,4-b]pyridine Precursors
| Reaction Type | Reactants | Conditions | Product | Reference |
| Gould-Jacobs | 5-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | 100-160 °C, 1.5-12 h | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine derivative | nih.gov |
| Three-component | Indole (B1671886), 5-Aminopyrazole, Malononitrile | Microwave irradiation | Indolylpyrazolo[3,4-b]pyridine | nih.gov |
Regioselectivity in the Synthesis of this compound and its Analogs
The control of regioselectivity is a paramount challenge in the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, as the arrangement of substituents on the heterocyclic core dictates the molecule's ultimate properties and biological activity. A common synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. When a nonsymmetrical 1,3-dicarbonyl compound is utilized, the potential for the formation of two distinct regioisomers arises. nih.gov
The outcome of this reaction is primarily governed by the relative electrophilicity of the two carbonyl groups within the dicarbonyl reactant. nih.gov If the electrophilic character of the two carbonyls is significantly different, a high degree of regioselectivity can be achieved, with one isomer being formed in a proportion greater than 80%. nih.gov Conversely, if the electrophilicities are similar, a mixture of regioisomers approaching a 50:50 ratio is often obtained. nih.gov
For instance, the reaction of 5-aminopyrazoles with ethyl 2,4-dioxo-4-phenylbutanoate derivatives, where the two carbonyl groups possess distinct electrophilicities, has been shown to produce 1H-pyrazolo[3,4-b]pyridines with a carboxylate group at the 6-position in good yields (60-90%). nih.gov In contrast, reactions with ethyl acetoacetate derivatives, which also contain carbonyls of differing electrophilicity, can lead to the opposite regioisomer. nih.gov
The choice of catalyst and reaction conditions can also influence the regiochemical outcome. For example, the use of ZrCl₄ as a catalyst in the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones has been reported to yield specific 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. arkat-usa.org
Table 2: Factors Influencing Regioselectivity in 1H-Pyrazolo[3,4-b]pyridine Synthesis
| Factor | Description | Outcome |
| Substrate Control | Difference in electrophilicity of the two carbonyl groups in a nonsymmetrical 1,3-dicarbonyl compound. | High difference leads to high regioselectivity (>80% of one isomer). Low difference results in a mixture of isomers. |
| Catalyst | Lewis acids such as ZrCl₄ can direct the cyclization to a specific regioisomer. | Can favor the formation of a particular substituted pyrazolopyridine. |
| Reaction Conditions | Solvent, temperature, and reaction time can subtly influence the regiochemical outcome. | Optimization is often required to maximize the yield of the desired isomer. |
Total Synthesis Strategies for Complex this compound Architectures
The total synthesis of complex molecules featuring the this compound core requires a multi-step approach that strategically builds the heterocyclic system and introduces the N-oxide functionality. A key transformation in this process is the N-oxidation of a pre-formed 1H-pyrazolo[3,4-b]pyridine.
A common strategy involves the initial synthesis of a suitably substituted 1H-pyrazolo[3,4-b]pyridine. For example, a 1-protected-1H-pyrazolo[3,4-b]pyridine, such as 1-benzyl-1H-pyrazolo[3,4-b]pyridine, can be prepared from a 1-substituted-5-aminopyrazole. nih.gov This precursor then undergoes N-oxidation to yield the corresponding 7-oxide. nih.govrsc.org This oxidation is a crucial step and is typically achieved using a suitable oxidizing agent.
Once the this compound scaffold is in hand, further functionalization can be carried out to build more complex architectures. For instance, reactions such as nitration, bromination, or chlorination can be performed on the 7-oxide derivative. rsc.org It has been observed that the reaction conditions can direct the position of substitution. For example, nitration may occur on a substituent of the pyrazole nitrogen, while halogenation can take place at the 3-position of the heterocyclic core. rsc.org
The synthesis of biologically active analogs often involves the construction of a functionalized pyrazolopyridine core followed by N-oxidation and subsequent coupling or modification reactions to introduce desired pharmacophores. The development of potent and selective inhibitors of various kinases, for example, has driven the synthesis of a wide array of complex 1H-pyrazolo[3,4-b]pyridine derivatives, some of which could serve as precursors for their corresponding 7-oxides. nih.gov
Table 3: General Strategy for the Synthesis of Complex 1H-Pyrazolo[3,4-b]pyridine 7-oxides
| Step | Description | Key Considerations |
| 1. Synthesis of a Protected/Substituted 1H-Pyrazolo[3,4-b]pyridine | Construction of the core heterocyclic system from appropriate pyrazole and pyridine precursors. | Choice of protecting group for the pyrazole nitrogen. Control of regioselectivity during ring formation. |
| 2. N-Oxidation | Oxidation of the pyridine nitrogen to form the 7-oxide. | Selection of an appropriate oxidizing agent (e.g., peroxy acids). |
| 3. Further Functionalization | Introduction of additional substituents or modification of existing ones on the 7-oxide scaffold. | Regioselectivity of electrophilic or nucleophilic substitution reactions. Compatibility of functional groups with reaction conditions. |
| 4. Deprotection (if applicable) | Removal of any protecting groups to yield the final complex 7-oxide. | The deprotection conditions should not affect other functional groups or the N-oxide moiety. |
Chemical Reactivity and Transformation Studies of 1h Pyrazolo 3,4 B Pyridine 7 Oxide
Reactions Involving the Pyrazolo[3,4-b]pyridine Core
The reactivity of the pyrazolo[3,4-b]pyridine scaffold is influenced by the electron-donating or withdrawing nature of its substituents and the reaction conditions. The presence of the N-oxide at the 7-position generally deactivates the pyridine (B92270) ring towards electrophilic attack and activates it for nucleophilic substitution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the pyrazolo[3,4-b]pyridine ring system is influenced by the directing effects of the fused rings and any existing substituents. The N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine to its 7-oxide derivative directs subsequent electrophilic attack. rsc.org For instance, nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide results in substitution at the para-position of the 1-benzyl substituent, indicating that the pyrazolopyridine core is deactivated towards nitration. rsc.org In contrast, bromination or chlorination of the same N-oxide leads to substitution at the 3-position of the heterocyclic core. rsc.org
Theoretical studies on pyridine-N-oxide suggest that electrophilic nitration should favor the ortho position under kinetic control. rsc.org However, in a strongly acidic medium, the para-substituted product is predominantly formed due to solvation effects on the oxygen atom. rsc.org
Nucleophilic Aromatic Substitution Reactions
The pyridine ring of the pyrazolo[3,4-b]pyridine system is generally electron-deficient and therefore susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or the N-oxide functionality. youtube.com The presence of a good leaving group, such as a halogen, at positions 4 or 6 facilitates nucleophilic aromatic substitution.
Studies have shown that a chlorine atom at the 4-position of the pyrazolo[3,4-b]pyridine core can be readily displaced by various nucleophiles. For example, new 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives have been synthesized through the nucleophilic aromatic substitution of a 4-chloro substituent with aminoalkylphosphoramidates. krishisanskriti.org
Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira)
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1H-pyrazolo[3,4-b]pyridine scaffold. These reactions typically involve the coupling of a halogenated or triflated pyrazolopyridine with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), an organotin compound (Stille), or a terminal alkyne (Sonogashira).
A convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines has been developed, which then serve as substrates for various coupling reactions. researchgate.net For instance, Suzuki couplings with arylboronic acids, Heck couplings with alkenes, Stille couplings, and Sonogashira couplings have been successfully performed on these 3-iodo derivatives, demonstrating the versatility of this approach for introducing diverse substituents at the 3-position. researchgate.netnih.gov
Table 1: Examples of Coupling Reactions on the 1H-Pyrazolo[3,4-b]pyridine Core
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-1H-pyrazolo[3,4-b]pyridine | researchgate.netnih.gov |
| Heck | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Alkene | Pd catalyst | 3-Alkenyl-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| Stille | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Organotin reagent | Pd catalyst | 3-Substituted-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| Sonogashira | 3-Iodo-1H-pyrazolo[3,4-b]pyridine, Terminal alkyne | Pd/Cu catalyst | 3-Alkynyl-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| Miyaura Borylation | Bromo-substituted pyrazolopyridine | Pd catalyst | Pyrazolopyridine boronate ester | nih.gov |
Reactions Specific to the N-Oxide Moiety
The N-oxide group in 1H-Pyrazolo[3,4-b]pyridine 7-oxide introduces a unique site of reactivity, allowing for transformations that are not readily achievable with the parent heterocycle.
Deoxygenation Reactions
The N-oxide can be removed through deoxygenation reactions, which are essentially reduction processes. These reactions are valuable for regenerating the parent pyrazolo[3,4-b]pyridine structure after the N-oxide has been used to direct other reactions or to modify the electronic properties of the ring. Common reagents for deoxygenation include phosphorus compounds, such as triphenylphosphine (B44618), and catalytic hydrogenation. For instance, reacting a pyridine N-oxide with triphenylphosphine can yield the corresponding pyridine and triphenylphosphine oxide. youtube.com
Rearrangement Reactions (e.g., Reissert-Henze type)
Pyridine N-oxides can undergo rearrangement reactions, often in the presence of acylating agents. A notable example is the reaction of 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide with acetic anhydride (B1165640). This reaction yields not only the expected 1H-pyrazolo[3,4-b]pyridin-6(7H)-one but also a less common β-substitution product, 1-benzyl-3-acetoxy-1H-pyrazolo[3,4-b]pyridine. rsc.org This type of rearrangement provides a route to functionalize the pyridine ring at a position that might not be accessible through direct substitution methods.
Interaction with Electrophilic and Nucleophilic Reagents at the N-Oxide Position
The N-oxide group in this compound is a key determinant of its chemical behavior. It acts as an electron-donating group through resonance, thereby activating the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. chemtube3d.combhu.ac.in The oxygen atom of the N-oxide can itself react with electrophiles. scripps.edu This activation provides a synthetically useful handle to introduce substituents onto the pyridine ring. bhu.ac.in
A notable reaction involving the N-oxide position is the reaction of 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide with acetic anhydride. This reaction yields both the corresponding 1H-pyrazolo[3,4-b]pyridin-6(7H)-one and a less common β-substitution product, demonstrating the nuanced reactivity of the N-oxide functionality. rsc.org In a more general context, pyridine N-oxides react with reagents like phosphorus oxychloride. bhu.ac.in The interaction with electrophiles generally involves the initial attack of the N-oxide oxygen on the electrophile, which is then followed by the addition of a nucleophile. scripps.edu
The reactivity of pyridine N-oxides towards nucleophiles and electrophiles is summarized in the table below, providing a general framework for understanding the potential reactions of this compound.
| Reagent Type | Position of Attack | General Outcome |
| Electrophiles | N-oxide oxygen, 2- and 4-positions | Activation of the ring, potential for subsequent nucleophilic attack |
| Nucleophiles | 2- and 4-positions | Substitution reactions |
Functional Group Interconversions on the this compound Scaffold
The activated nature of the this compound ring system allows for a range of functional group interconversions, enabling the synthesis of a diverse library of derivatives. These transformations are crucial for modulating the physicochemical and biological properties of the core scaffold.
Electrophilic substitution reactions are prominent examples of such interconversions. For instance, the nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide results in substitution at the para-position of the 1-benzyl substituent, highlighting the directing effect of the substituent on the pyrazole (B372694) ring. rsc.org In contrast, bromination and chlorination of the same substrate lead to substitution at the 3-position of the pyrazolo[3,4-b]pyridine core. rsc.org
The 3-amino group on the pyrazolo[3,4-b]pyridine scaffold behaves like a typical aromatic amine and serves as a versatile precursor for other functional groups. cdnsciencepub.com For example, deamination of 3-aminopyrazolo[3,4-b]pyridines has been reported. cdnsciencepub.com Furthermore, the synthesis of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters from a 4-chloro-1H-pyrazolo[3,4-b]pyridine precursor demonstrates the utility of nucleophilic substitution in functionalizing the pyridine ring. researchgate.net
The following table summarizes key functional group interconversions on the pyrazolo[3,4-b]pyridine scaffold, some of which are applicable to the N-oxide derivative.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide | Nitrating agent | 1-(p-nitrobenzyl)-1H-pyrazolo[3,4-b]pyridine 7-oxide | Electrophilic Nitration |
| 1-benzyl-1H-pyrazolo[3,4-b]pyridine | Bromine/Chlorine | 3-Bromo/Chloro-1-benzyl-1H-pyrazolo[3,4-b]pyridine | Electrophilic Halogenation |
| 3-Amino-1H-pyrazolo[3,4-b]pyridine | Diazotizing agent | 1H-Pyrazolo[3,4-b]pyridine | Deamination |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Aniline derivatives | 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters | Nucleophilic Aromatic Substitution |
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for predicting reaction outcomes and designing new synthetic routes. The N-oxide group plays a pivotal role in many of these mechanisms by activating the pyridine ring for nucleophilic attack.
One proposed mechanism involves the reaction of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base. nih.gov In this process, the N-oxide is thought to activate the 2-position of the pyridine ring for intramolecular nucleophilic attack by the hydrazone nitrogen. This leads to the formation of a dihydropyridine (B1217469) intermediate, which then eliminates a leaving group to afford the pyrazolo[3,4-b]pyridine product. nih.gov This strategy circumvents the need for a pre-installed leaving group at the 2-position. nih.gov
Another mechanistically significant transformation is the cascade 6-endo-dig cyclization reaction for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov While not directly involving the N-oxide, this reaction highlights the types of complex cyclizations that the pyrazolo[3,4-b]pyridine system can undergo. The mechanism is believed to proceed through a Michael addition of the 5-aminopyrazole to an in-situ formed α,β-unsaturated compound, followed by ring closure and subsequent oxidation. mdpi.com
The general mechanism for the reaction of pyridine N-oxide with acetic anhydride is also informative. It is proposed that the oxygen of the N-oxide attacks the acetyl group, forming an intermediate that can then undergo nucleophilic attack at the 2- or 4-position of the pyridine ring. youtube.com This is followed by rearrangement to yield the observed products.
A simplified representation of the mechanistic role of the N-oxide in activating the pyridine ring for nucleophilic attack is shown below:
This initial activation by an electrophile (E⁺) makes the 2- and 4-positions of the pyridine ring more susceptible to attack by a nucleophile (Nu⁻):
This general principle underpins many of the observed transformations of this compound.
Derivatization and Analog Development of 1h Pyrazolo 3,4 B Pyridine 7 Oxide
Design Principles for Novel 1H-Pyrazolo[3,4-b]pyridine 7-oxide Derivatives
The design of novel derivatives of 1H-pyrazolo[3,4-b]pyridine, including its 7-oxide form, is often guided by the principle of isosteric and bioisosteric replacement. The pyrazolo[3,4-b]pyridine core is considered a bioisostere of purine (B94841), allowing it to interact with biological targets that recognize adenine (B156593) and guanine. mdpi.com This similarity has driven much of the interest in this scaffold. The introduction of the 7-oxide group further modulates the electronic distribution and hydrogen bonding capabilities of the pyridine (B92270) ring, potentially altering its interaction with target proteins.
Key design strategies for developing novel 1H-pyrazolo[3,4-b]pyridine derivatives often involve modifications at several key positions to explore the structure-activity relationship (SAR). These modifications include:
Substitution at the N1 position of the pyrazole (B372694) ring: This position is frequently substituted with various groups, such as alkyl or aryl moieties, to influence solubility, metabolic stability, and target engagement. For instance, a benzyl (B1604629) group has been used as a protecting group at this position. rsc.org
Functionalization of the pyridine ring: The introduction of substituents on the pyridine portion of the molecule can significantly impact its biological activity. The 7-oxide functionality itself is a prime example of such a modification.
Introduction of diverse substituents: The scaffold presents up to five diversity centers, allowing for a wide array of substituent combinations to be explored. mdpi.com
A rational approach to designing new analogs involves considering the parent molecule's known biological activities and using computational methods to predict the effects of structural modifications. For example, in the broader class of 1H-pyrazolo[3,4-b]pyridines, rational drug design has been employed to develop potent kinase inhibitors. nih.gov While specific design principles for the 7-oxide are not extensively detailed in the literature, the general principles applied to the parent scaffold serve as a foundational guide.
Combinatorial and Parallel Synthesis Approaches for Compound Libraries
Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of compounds for biological screening. While the direct application of these methods to produce libraries of this compound derivatives is not explicitly detailed in the available literature, related heterocyclic systems have been successfully synthesized using these approaches. For example, a parallel solution-phase synthesis has been used to create a large library of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. scispace.com This methodology involved the assembly of the pyrazolo[1,5-a]pyrimidine ring followed by solution-phase acylation and reduction.
Such strategies could, in principle, be adapted for the combinatorial synthesis of this compound derivatives. A potential approach would involve the parallel synthesis of a library of substituted 1H-pyrazolo[3,4-b]pyridines, followed by a high-throughput N-oxidation step to generate the corresponding 7-oxide library. Subsequent diversification could be achieved through reactions at various positions on the heterocyclic core, where feasible.
Computational and Theoretical Investigations of 1h Pyrazolo 3,4 B Pyridine 7 Oxide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular-level properties of pyrazolo[3,4-b]pyridine systems. These methods are employed to understand electronic structure, predict reactivity, and assess the relative stability of different isomers.
DFT calculations are instrumental in analyzing the electronic landscape of pyrazolo[3,4-b]pyridine derivatives. By mapping the electron density, researchers can identify regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. The introduction of an N-oxide functional group significantly influences the electronic properties by withdrawing electron density from the ring system, which can be quantified through computational analysis. researcher.life Studies on related heterocyclic N-oxides show that the N-O bond introduces considerable charge polarization, a feature that is critical for the molecule's interaction with biological targets. rsc.orgnih.gov Analysis of the electrostatic potential (ESP) map reveals the charge distribution, highlighting the negative potential around the N-oxide oxygen and positive regions elsewhere, guiding the understanding of non-covalent interactions. rsc.org
The reactivity of 1H-pyrazolo[3,4-b]pyridine 7-oxide can be predicted through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons in chemical reactions. A smaller HOMO-LUMO energy gap generally implies higher reactivity. acs.orgnih.gov For pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to determine this energy gap, providing insights into their chemical stability and reaction kinetics. acs.org This analysis helps in predicting sites susceptible to nucleophilic or electrophilic attack, which is vital for designing synthetic routes and understanding metabolic pathways.
| Computational Method | Key Parameters Investigated | Typical Insights Gained |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap, Electrostatic Potential (ESP) | Reactivity, Kinetic Stability, Intermolecular Interaction Sites |
| Ab Initio Methods | Electron Correlation Effects | High-accuracy Electronic Structure |
| Time-Dependent DFT (TD-DFT) | Excited State Energies | Prediction of UV-Vis Absorption Spectra |
This table illustrates the application of various quantum chemical methods to molecules structurally related to this compound.
The pyrazolo[3,4-b]pyridine scaffold can exist in two main tautomeric forms: the 1H- and 2H-isomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. researchgate.netnih.gov Computational studies, often using DFT and ab initio methods, are crucial for determining the relative thermodynamic stability of these tautomers. researchgate.netacs.orgnih.gov For the parent pyrazolo[3,4-b]pyridine, the 1H-isomer is generally found to be more stable due to a more favorable aromatic electronic circulation compared to the 2H-isomer. nih.gov The presence of the 7-oxide group is expected to further influence this preference through its electronic effects. Theoretical calculations can model the energetic landscape of the proton transfer between the two nitrogen atoms, often with the inclusion of solvent effects to provide a more accurate picture of the tautomeric equilibrium in different environments. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its derivatives over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. While specific MD studies on the 7-oxide are not prominent, simulations on related pyrazole and pyrazolopyridine derivatives demonstrate the utility of this approach. nih.govnih.govresearchgate.net MD simulations can reveal the stability of ligand-protein complexes, showing how the molecule adapts its conformation within a binding site and identifying key, stable interactions like hydrogen bonds and hydrophobic contacts over the simulation period. nih.govnih.gov Such simulations are essential for validating docking poses and understanding the dynamic nature of the binding process.
In silico Studies for Structure-Activity Relationship (SAR) Elucidation
In silico methods are pivotal in modern drug discovery for elucidating Structure-Activity Relationships (SAR). For the pyrazolo[3,4-b]pyridine scaffold, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are extensively used. nih.govekb.egrsc.orgnih.gov
Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a protein target. For pyrazolo[3,4-b]pyridine derivatives, docking has been used to identify crucial interactions, such as hydrogen bonds and pi-stacking, that contribute to their biological activity. acs.orgnih.govekb.eg The N-oxide moiety, being a strong hydrogen bond acceptor, often plays a significant role in these interactions. nih.gov These studies help rationalize observed biological data and guide the design of new analogues with improved potency and selectivity.
| In Silico Technique | Purpose | Example Application for Pyrazolopyridine Derivatives |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Identifying key interactions of inhibitors with kinase active sites. nih.govrsc.org |
| QSAR | Correlates chemical structure with biological activity quantitatively. | Developing models to predict the potency of new analogues. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Designing novel scaffolds with desired biological profiles. |
| SwissADME | Predicts pharmacokinetic properties and drug-likeness. | Evaluating the potential of new compounds to be developed into drugs. acs.org |
This table summarizes common in silico techniques and their application in the study of pyrazolo[3,4-b]pyridine derivatives for SAR elucidation.
Spectroscopic Property Predictions (e.g., NMR, IR) for Advanced Research
Quantum chemical calculations can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netjocpr.com These predictions serve as a powerful tool for structure verification and interpretation of experimental spectra. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra that, when compared with experimental data, can confirm the structure of a synthesized compound, including its tautomeric form. nih.govyoutube.com Similarly, the calculation of vibrational frequencies can help in the assignment of complex IR spectra, providing a deeper understanding of the molecule's vibrational modes. researchgate.netyoutube.com For this compound, such predictions would be invaluable for confirming its synthesis and for detailed structural characterization. jocpr.com
Reaction Mechanism Modeling through Computational Chemistry
Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound and its parent heterocyclic system, computational modeling can provide a deep understanding of reaction pathways, transition states, and the electronic factors governing reactivity. While specific computational studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in the current literature, the principles and methodologies can be inferred from studies on related pyrazolo[3,4-b]pyridine derivatives and other N-heterocyclic oxides.
Computational investigations into the synthesis and reactivity of the 1H-pyrazolo[3,4-b]pyridine scaffold have been reported. For instance, theoretical calculations have been employed to understand the tautomeric stability of the pyrazole ring system. Alkorta and Elguero's AM1 calculations demonstrated the greater stability of the 1H-tautomer of pyrazolo[3,4-b]pyridine by a significant energy difference, which is crucial for predicting its behavior in chemical reactions. nih.gov
The formation of the pyrazolo[3,4-b]pyridine ring system itself has been a subject of mechanistic discussion, where computational chemistry could provide definitive answers. The synthesis often involves a formal [3+3] cycloaddition. One proposed mechanism involves a Michael addition of a 5-aminopyrazole to an α,β-unsaturated compound, followed by ring closure and subsequent oxidation. nih.gov Computational modeling of this reaction sequence would involve locating the transition states for the Michael addition and the cyclization step, as well as calculating the reaction energies to determine the most favorable pathway.
Furthermore, control experiments in the synthesis of pyrazolo[3,4-b]pyridine frameworks have suggested the role of specific intermediates. nih.gov Computational studies could validate the existence and stability of these proposed intermediates, providing a more complete energy profile of the reaction.
A significant area where computational chemistry would be highly beneficial is in modeling the N-oxidation reaction that leads to this compound. The reaction of the parent heterocycle with an oxidizing agent, such as a peroxy acid, involves the electrophilic attack of the oxidant on the pyridine (B92270) nitrogen. Density Functional Theory (DFT) calculations could be used to model this process, providing key data points as illustrated in the hypothetical table below.
Table 1: Hypothetical DFT Calculation Data for the N-oxidation of 1H-Pyrazolo[3,4-b]pyridine
| Parameter | Value (kcal/mol) | Description |
| Reactant Complex Energy | -5.2 | Stabilization energy of the pre-reaction complex between the pyrazolopyridine and the peroxy acid. |
| Transition State Energy (TS) | +15.8 | The energy barrier for the oxygen transfer from the peroxy acid to the pyridine nitrogen. |
| Product Complex Energy | -35.7 | Stabilization energy of the complex formed between the 7-oxide product and the carboxylic acid byproduct. |
| Overall Reaction Enthalpy (ΔH) | -42.1 | The net energy change of the reaction, indicating a highly exothermic process. |
Note: The data in this table is illustrative and based on typical values for N-oxidation reactions. It does not represent experimentally or computationally verified values for this specific reaction.
Moreover, the subsequent reactions of this compound are also ripe for computational investigation. For example, the reaction with acetic anhydride (B1165640) is known to yield substitution products. researchgate.net Computational modeling could elucidate the mechanism of this rearrangement, determining whether it proceeds through a concerted or stepwise pathway and explaining the observed regioselectivity.
Biological Activity and Mechanistic Elucidation Preclinical and in Vitro Focus
Target Identification and Validation in Biochemical Pathways
Research into the derivatives of 1H-pyrazolo[3,4-b]pyridine has identified several key protein targets within various biochemical pathways, highlighting their potential for therapeutic intervention.
One significant target is the TANK-binding kinase 1 (TBK1) , a key regulator in innate immunity signaling pathways. nih.govnih.govresearchgate.net TBK1 is involved in processes like neuroinflammation, autophagy, and oncogenesis. nih.govresearchgate.net The identification of potent 1H-pyrazolo[3,4-b]pyridine-based inhibitors for TBK1 validates it as a promising therapeutic target for immune-related diseases and cancer. nih.govnih.gov
Another major class of targets is the Cyclin-Dependent Kinase (CDK) family . CDKs are crucial for cell cycle regulation, and their inhibition is a well-established strategy in cancer therapy. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of CDK1 and CDK2, validating these kinases as targets for the cytotoxic effects of this compound class. nih.gov
Fibroblast Growth Factor Receptors (FGFRs) have also been identified as important targets. acs.orgnih.gov Dysregulation of FGFR signaling is implicated in various cancers. The development of selective 1H-pyrazolo[3,4-b]pyridine derivatives that inhibit FGFRs underscores the therapeutic potential of targeting this pathway. acs.orgnih.gov
Furthermore, Tropomyosin Receptor Kinases (TRKs) , which are involved in cell proliferation and differentiation, are targets for this class of compounds. rsc.org Specifically, derivatives have been designed to inhibit TRKA, which is implicated in cancer development. rsc.org
Enzymatic Inhibition Studies
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent inhibitory activity against several kinases.
TBK1 Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors. nih.govnih.gov One standout derivative, compound 15y, exhibited an IC50 value of 0.2 nM against TBK1 and displayed good selectivity. nih.govnih.govresearchgate.net
CDK Inhibition: The derivative SQ-67563 was identified as a potent and selective inhibitor of CDK1/CDK2 in vitro. nih.gov The binding of this compound occurs at the ATP purine (B94841) binding site of the kinase. nih.gov
FGFR and TRKA Inhibition: In the pursuit of selective FGFR inhibitors, derivative 4a showed high enzymatic activity against FGFR1 with an IC50 of 0.3 nM and over 1200-fold selectivity against VEGFR2. nih.gov For TRK kinases, derivatives were synthesized based on a scaffold hopping strategy, with compound C03 showing an IC50 value of 56 nM against TRKA. rsc.org Some multi-target inhibitors based on this scaffold also show potent inhibition of anaplastic lymphoma kinase (ALK). rsc.org
Table 1: Kinase Inhibitory Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Derivative | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 15y | TBK1 | 0.2 nM | nih.govnih.gov |
| SQ-67563 | CDK1/CDK2 | Potent (value not specified) | nih.gov |
| 4a | FGFR1 | 0.3 nM | nih.gov |
| C03 | TRKA | 56 nM | rsc.org |
While the 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for numerous biological activities, current research has more directly linked it to applications in Alzheimer's Disease (AD) through a different mechanism than direct enzymatic inhibition of acetylcholinesterase. researchgate.net However, some structurally related pyrazolo[3,4-b]pyridines have been reported to possess anti-Alzheimer's properties. mdpi.com
Recent studies have focused on synthesizing novel pyrazolo[3,4-b]pyridine derivatives that can act as fluorescent probes and demonstrate high and selective binding to β-amyloid plaques found in the brain tissue of AD patients. mdpi.com Specifically, dimethylamino- and pyrene-substituted derivatives were observed to bind selectively to these plaques. mdpi.com This suggests a potential application in the development of diagnostic tools for AD rather than direct enzymatic inhibition. mdpi.com Other studies have noted that compounds derived from pyrazolo[3,4-b]pyridine have shown potential as inhibitors of cholinesterase enzymes. nih.gov
Cellular Pathway Modulation by 1H-Pyrazolo[3,4-b]pyridine and Derivatives
The enzymatic inhibition exerted by 1H-pyrazolo[3,4-b]pyridine derivatives translates into the modulation of key cellular signaling pathways.
The potent TBK1 inhibitor, compound 15y, was shown to effectively suppress the TBK1 downstream interferon (IFN) signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.govnih.govresearchgate.net This demonstrates its potential in modulating immune responses.
In cancer cells, these derivatives have been shown to affect pathways controlling cell cycle and survival. The CDK1/CDK2 inhibitor SQ-67563 acts as a cytotoxic agent by blocking cell cycle progression and, in some cases, inducing apoptosis. nih.gov Similarly, FGFR inhibition by derivative 7n was found to suppress the phosphorylation of downstream effectors like PLCγ and Erk in cancer cell lines, effectively inhibiting the FGFR signaling cascade that promotes cell proliferation and survival. nih.gov
In Vitro Efficacy and Selectivity Studies (excluding human clinical data)
The in vitro efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives has been evaluated in various disease models, particularly in cancer.
The TBK1 inhibitor 15y demonstrated antiproliferative effects in the micromolar range against a panel of cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. nih.govnih.govresearchgate.net
Derivatives targeting TRK kinases also showed promising results. Compound C03 not only inhibited its target enzyme but also suppressed the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM. rsc.org Notably, it showed selectivity, having less effect on the MCF-7 and HUVEC cell lines. rsc.org
Other derivatives have been specifically evaluated for their antiproliferative activity against various cancer cell lines, with some showing remarkable cytotoxicity against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cells. jst.go.jp For instance, derivative 7b displayed significant efficacy against both Hep G2 and MCF7 cell lines, with IC50 values of 0.0158 µM and 0.0001 µM, respectively. jst.go.jp
The 1H-pyrazolo[3,4-b]pyridine scaffold is known to be a foundation for compounds with significant antimicrobial properties. researchgate.netresearchgate.net
In one study, synthesized derivatives were tested for tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 22-100 µg/cm³. nih.govcapes.gov.br The same study found that certain derivatives had elevated activity against 25 strains of anaerobic bacteria but low activity against aerobic bacteria. nih.gov
Another study evaluated a series of pyrazolo[3,4-b]pyridines (compounds 6a-h) against four bacterial species. japsonline.com The derivatives displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Further research has synthesized novel series of pyrazolo[3,4-b]pyridine derivatives and tested their antimicrobial activity, finding that many possess promising activity against test microorganisms with MICs as low as 0.12 µg/mL. jst.go.jp
Table 2: Antimicrobial Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Derivative(s) | Activity Type | Target Organisms | MIC Range | Reference |
|---|---|---|---|---|
| Various | Tuberculostatic | Mycobacterium tuberculosis | 22-100 µg/cm³ | nih.govcapes.gov.br |
| Various | Antibacterial | Anaerobic Bacteria | Elevated Activity | nih.gov |
| 6a-h | Antibacterial | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate Activity | japsonline.com |
| Various | Antimicrobial | Various Bacteria & Fungi | 0.12–62.5 µg/mL | jst.go.jp |
Antifungal and Antiparasitic Activities
The therapeutic utility of 1H-Pyrazolo[3,4-b]pyridine derivatives extends to infectious diseases, with demonstrated efficacy against fungal and parasitic organisms.
Certain synthesized pyrazolo[3,4-b]pyridine derivatives have been screened for their antifungal properties against pathogenic fungi such as Fusarium oxysporum and Penicillium expansum. nih.gov This suggests a potential application for these compounds in addressing fungal infections.
In the realm of antiparasitic research, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The development of new therapeutic agents for this disease is critical, as current treatments have significant limitations. nih.gov Specific derivatives, such as those with fluorine, hydroxyl, or nitro group substitutions, showed promising trypanocidal activity in vitro. nih.gov For instance, the most active derivative in one study, compound 6g , exhibited an IC₅₀ value of 1.9 µg/mL. nih.gov
Anticancer and Cytotoxic Activities in Cell Lines
A significant body of research has focused on the anticancer potential of 1H-Pyrazolo[3,4-b]pyridine derivatives, demonstrating cytotoxic effects across a wide array of human cancer cell lines.
These compounds have shown broad-spectrum antiproliferative activity. For example, one derivative (Compound 41 ) was tested against the National Cancer Institute's full panel of cancer cell lines and exhibited excellent growth inhibition, with a mean GI₅₀ (the concentration causing 50% growth inhibition) of 2.16 µM. nih.gov Other related derivatives (Compounds 42, 43, 44, and 45 ) displayed notable antileukemic activity against a panel of leukemia cell lines including K562, MV4-11, and CEM. nih.gov
Further studies have highlighted the efficacy of these derivatives against solid tumors. Activity against liver cancer cell lines has been reported, with compounds 46 and 47 showing IC₅₀ values of 3.73 µM and 3.43 µM, respectively. nih.gov Similarly, another set of derivatives (4a and 4e ) also showed activity against a liver cancer cell line. nih.gov In colorectal cancer, derivatives have been tested against HCT-116 and HT-29 cell lines. scirp.orgresearchgate.netbau.edu.lb One particularly potent compound, 8b , displayed IC₅₀ values of 2.9 µM (A-549 lung cancer), 2.6 µM (HEPG2 liver cancer), and 2.3 µM (HCT-116 colon cancer). scirp.orgresearchgate.net
The activity of these compounds has also been confirmed in breast cancer models. Derivatives 17 and 19 exhibited remarkable selective cytotoxicity against the MCF-7 breast cancer cell line with IC₅₀ values of 5.98 µM and 5.61 µM, respectively, while showing no activity against non-cancerous MCF-10A cells. nih.gov Additionally, newly designed 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines showed potent in vitro antiproliferative activity at low micromolar concentrations (0.75–4.15 µM) without affecting the proliferation of normal cells. semanticscholar.org
Table 1: Cytotoxic Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Compound 41 | NCI-60 Panel | Various | GI₅₀: 2.16 µM | nih.gov |
| Compound 46 | Liver Cancer | Liver | IC₅₀: 3.73 µM | nih.gov |
| Compound 47 | Liver Cancer | Liver | IC₅₀: 3.43 µM | nih.gov |
| Compound 8b | A-549 | Lung | IC₅₀: 2.9 µM | scirp.orgresearchgate.net |
| Compound 8b | HEPG2 | Liver | IC₅₀: 2.6 µM | scirp.orgresearchgate.net |
| Compound 8b | HCT-116 | Colon | IC₅₀: 2.3 µM | scirp.orgresearchgate.net |
| Compound 17 | MCF-7 | Breast | IC₅₀: 5.98 µM | nih.gov |
| Compound 19 | MCF-7 | Breast | IC₅₀: 5.61 µM | nih.gov |
| Compound 15y | A172, U87MG | Glioblastoma | Micromolar | nih.gov |
| Compound 15y | A375, A2058 | Melanoma | Micromolar | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The 1H-Pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential in modulating inflammatory and immune responses. researchgate.net Research has identified derivatives that can influence key pathways involved in inflammation.
One derivative (Molecule 62 ) was found to be a potent inhibitor of p38α, a kinase that plays a significant role in regulating inflammatory cytokines. nih.gov Another compound (Molecule 63 ) has been described as a multipotent anti-inflammatory agent due to its effects on various inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophages. nih.gov Furthermore, some derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), a well-known target for anti-inflammatory drugs. nih.gov
In the context of immunomodulation, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov TBK1 is a crucial kinase in the innate immune system, and its activation is essential for the production of type I interferons. nih.gov A lead compound from this series, 15y , not only showed potent TBK1 inhibition with an IC₅₀ of 0.2 nM but also effectively suppressed the downstream interferon signaling pathway in immune cells. nih.gov
Molecular Mechanisms of Action of 1H-Pyrazolo[3,4-b]pyridine 7-oxide Derivatives
Elucidating the molecular mechanisms of action is critical to understanding the therapeutic potential of 1H-Pyrazolo[3,4-b]pyridine derivatives. Studies have identified several key protein targets.
Kinase Inhibition: A primary mechanism of action for the anticancer effects of these compounds is the inhibition of various protein kinases.
PIM-1 Kinase: Derivatives 17 and 19 were identified as potent inhibitors of PIM-1 kinase, with IC₅₀ values of 43 nM and 26 nM, respectively. nih.gov The inhibition of PIM-1 by compound 19 in MCF-7 breast cancer cells led to cell cycle arrest at the G2/M phase and induced apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. nih.gov
CDK1/CDK2: One derivative, SQ-67563 , was shown to be a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/CDK2). nih.gov By binding to the ATP-binding site of these kinases, it blocks cell cycle progression and can induce apoptosis. nih.gov
TBK1: As mentioned previously, compound 15y is a highly potent inhibitor of TBK1 (IC₅₀ = 0.2 nM). nih.gov This kinase is involved in both innate immunity and oncogenesis, making it a key target for cancer and immune-related diseases. nih.gov
Other Mechanisms:
NAMPT Inhibition: A derivative (Compound 48 ) was identified as a potent inhibitor of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of the co-factor NAD. This compound exhibited nanomolar antiproliferation activity against human tumor cell lines. nih.gov
p38α Inhibition: The anti-inflammatory effects of some derivatives are attributed to the inhibition of the p38α kinase, which is central to the production of inflammatory cytokines like TNFα. nih.gov
Structure-Activity Relationship (SAR) Studies in Preclinical Models
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the 1H-Pyrazolo[3,4-b]pyridine class, SAR studies have provided valuable insights for designing more effective derivatives.
For Antiparasitic Activity: In the development of antichagasic agents, SAR analysis revealed that the trypanocidal activity was dependent on both the geometric and stereoelectronic properties of the molecules. nih.gov The presence of specific substituents, such as fluorine, hydroxyl, or nitro groups at a particular position (the Y position in the study), was found to be critical for producing promising compounds. nih.gov
For Anticancer Activity: SAR studies have been instrumental in identifying potent anticancer derivatives. For 1,4,6-trisubstituted derivatives, it was found that 4-alkylaminoethyl ether substitutions were particularly important for potent in vitro antiproliferative activity. semanticscholar.org In the development of TBK1 inhibitors, several rounds of optimization and SAR analysis led to the discovery of compound 15y , which exhibited outstanding potency and good selectivity. nih.gov
For Anti-inflammatory Activity: The optimization of phosphodiesterase 4 (PDE4) inhibitors from a 4-anilinopyrazolopyridine derivative led to compounds with improved therapeutic capacity. nih.gov
These SAR studies underscore the importance of specific substitutions and structural modifications on the 1H-Pyrazolo[3,4-b]pyridine core to modulate biological activity and achieve desired therapeutic profiles.
Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While specific NMR data for the parent compound 1H-Pyrazolo[3,4-b]pyridine 7-oxide is not extensively detailed in public literature, the characterization of its derivatives is well-documented, providing insight into the expected spectroscopic behavior. For instance, in the broader context of pyrazole (B372694) derivative synthesis, NMR data is typically reported as delta (δ) values in parts per million (ppm) relative to residual solvent peaks, with conventional abbreviations for signal multiplicity (s, d, t, m, br). google.com
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex derivatives, a suite of two-dimensional (2D) NMR experiments is employed. These techniques are crucial for establishing connectivity and spatial relationships between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, providing insights into the three-dimensional structure and stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. It provides an exact mass measurement, which can be used to confirm the molecular formula. In the context of synthesizing derivatives of this compound, mass spectra are often acquired using techniques like electrospray ionization (ESI) in positive mode. google.com The calculated mass, corresponding to the exact mass of the molecule, is a key piece of data for confirming the identity of the synthesized compound. google.com For instance, the analysis of related compounds is often performed on systems like an Agilent series 1100 MSD. google.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. While crystal structure data for the parent this compound is not publicly available, the technique is frequently applied to its derivatives. justia.com For crystalline intermediates in a synthetic pathway, X-ray crystallography can be used to determine the absolute stereochemistry. google.com The output of such an analysis includes a detailed crystallographic data table.
Table 1: Example of Crystal Structure Data for a Crystalline Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₉H₁₆FN₅O₂ |
| Formula Weight | 365.37 |
| Temperature (K) | 296(2) |
| Wavelength (Å) | 1.54178 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.98 Å, b = 12.34 Å, c = 14.56 Å |
| Volume (ų) | 1794 |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.354 |
This data is for a derivative and is presented for illustrative purposes. justia.com
Furthermore, Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline form of a material, which is important for identifying different polymorphs. justia.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of specific functional groups. While specific IR and Raman data for this compound are not detailed in the searched literature, the analysis of its derivatives would involve looking for characteristic peaks corresponding to C-H, C=C, C=N, and N-O stretching and bending vibrations within the pyrazolopyridine ring system.
Advanced Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is a key method for both assessing the purity of a compound and for its preparative purification. In the synthesis of derivatives of this compound, reversed-phase HPLC is commonly used. google.com
Table 2: Typical HPLC Purification Systems for Derivatives
| System | Column | Eluent System |
|---|---|---|
| Preparative Reverse Phase HPLC | YMC-Pack Pro C18 | Water/Acetonitrile with 0.1% TFA |
| Preparative Reverse Phase HPLC | SUNFIRE™ Prep C18 | Water/Acetonitrile with 0.1% TFA |
| Preparative HPLC | XBridge Prep OBD C18 | Water/Acetonitrile with NH₄HCO₃ + 0.05% NH₃·H₂O |
These systems are used for derivatives and illustrate common methodologies. google.com
For chiral molecules, specialized chiral chromatography methods are employed to separate enantiomers. google.com Thin-layer chromatography (TLC) and column chromatography using silica (B1680970) gel are also standard methods for monitoring reaction progress and for purification. justia.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on Biological Activity and Selectivity
The biological activity and selectivity of the 1H-pyrazolo[3,4-b]pyridine core are exquisitely sensitive to the nature and position of its substituents. Research has demonstrated that modifications at various positions around the ring system can dramatically alter the compound's affinity and selectivity for different biological targets, including kinases and G-protein coupled receptors. nih.govresearchgate.net
A notable example is the development of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov Structure-activity relationship studies revealed that specific substitutions are crucial for high-affinity binding. For instance, in a series of TBK1 inhibitors, the pyrazolo portion of the scaffold is thought to act as a hydrogen bond center, while the pyridine (B92270) ring engages in π-π stacking interactions with the kinase hinge region. nih.gov
In one study, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TBK1. The initial hit compound, which had an indole (B1671886) group, was optimized by replacing the indole with various other moieties. This led to the discovery of compounds with significantly improved potency. The data from these studies highlights the profound impact of substituents on biological activity. nih.gov
| Compound | R1 Group | R2 Group | TBK1 IC50 (nM) |
|---|---|---|---|
| 15a | H | Indole | >1000 |
| 15c | H | Aniline | 850 |
| 15y | Isopropyl | Substituted Benzimidazole | 0.2 |
Similarly, derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The strategic placement of different substituents on the pyrazolopyridine core has led to the identification of potent and selective FGFR inhibitors.
Furthermore, the versatility of this scaffold is evident in its application as quorum sensing inhibitors. Here, the substitution pattern dictates the compound's ability to interfere with bacterial communication pathways. For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine in a model quorum sensing inhibitor demonstrated enhanced activity, showcasing how subtle electronic and steric changes can fine-tune biological function. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can be invaluable in predicting the activity of novel compounds and in guiding the design of more potent analogs.
For the 1H-pyrazolo[3,4-b]pyridine scaffold, 3D-QSAR studies have been successfully employed to understand the structural requirements for high-affinity binding to specific receptors. For example, a study on a series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters as A1 adenosine (B11128) receptor antagonists utilized 3D-QSAR to develop a predictive model. This model helped to rationalize the observed SAR and to identify key steric and electronic features that govern receptor affinity.
The QSAR models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. The correlation between these descriptors and the biological activity (e.g., IC50 or Ki values) is then established using statistical methods.
While specific QSAR models for 1H-Pyrazolo[3,4-b]pyridine 7-oxide are not extensively reported in the literature, the principles derived from studies on the parent scaffold provide a strong foundation for future computational investigations. The introduction of the N-oxide functionality would significantly alter the electronic and hydrogen-bonding properties, which would need to be incorporated into any QSAR model for this specific class of compounds.
Conformational Analysis and its Impact on Biological Recognition
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of the 1H-pyrazolo[3,4-b]pyridine scaffold reveals a largely planar and rigid structure, a feature that is often advantageous for drug design as it reduces the entropic penalty upon binding to a receptor.
Molecular docking studies, which predict the preferred orientation of a ligand within the binding site of a receptor, have provided valuable insights into the biological recognition of 1H-pyrazolo[3,4-b]pyridine derivatives. These studies have shown that the pyrazole (B372694) and pyridine nitrogens often act as key hydrogen bond donors and acceptors, anchoring the molecule within the active site. For example, in the case of TBK1 inhibitors, the pyrazolo[3,4-b]pyridine core is predicted to form crucial hydrogen bonds with the hinge region of the kinase. nih.gov
The planarity of the bicyclic system also facilitates favorable π-π stacking interactions with aromatic amino acid residues in the binding pocket, further enhancing binding affinity. The specific orientation and interactions are, of course, dependent on the substitution pattern of the molecule.
The introduction of the N-oxide at the 7-position is expected to influence the electronic distribution and hydrogen bonding potential of the pyridine ring, which could in turn affect its preferred binding conformation and interactions with the target protein. While specific conformational studies on this compound are limited, the foundational knowledge of the parent scaffold's conformational preferences provides a strong basis for understanding its biological recognition.
Role of N-Oxide Functionality in SAR
The N-oxide functionality is a versatile tool in medicinal chemistry, often employed as a bioisosteric replacement for other functional groups to modulate a compound's physicochemical and pharmacological properties. nih.govacs.org The introduction of an N-oxide group can influence a molecule's solubility, lipophilicity, metabolic stability, and electronic character, all of which can have a profound impact on its structure-activity relationship. nih.govacs.org
In the context of this compound, the N-oxide at the 7-position introduces a highly polar N+-O- bond. scripps.edu This modification can be expected to have several consequences for the molecule's SAR:
Altered Hydrogen Bonding: The oxygen atom of the N-oxide can act as a strong hydrogen bond acceptor, potentially forming new or stronger interactions with amino acid residues in a biological target. This can lead to enhanced binding affinity and selectivity.
Modified Electronic Profile: The N-oxide group is electron-withdrawing, which can alter the electron density distribution across the entire heterocyclic system. This can influence the pKa of the pyrazole nitrogen and the reactivity of the scaffold, thereby affecting its interactions with biological macromolecules.
Improved Physicochemical Properties: N-oxides are generally more polar and have better aqueous solubility than their parent pyridine counterparts. nih.gov This can lead to improved pharmacokinetic properties, such as enhanced absorption and distribution.
Bioisosteric Replacement: The pyridine N-oxide can be considered a bioisostere of a pyridine ring or other aromatic systems. rsc.org Its unique steric and electronic properties can lead to novel interactions with a target that are not possible with the parent heterocycle. For example, in some cases, a pyridine-N-oxide has been shown to be a successful replacement for a carbonyl group, leading to improved activity.
Potential Applications of 1h Pyrazolo 3,4 B Pyridine 7 Oxide in Chemical Biology and Materials Science
In Supramolecular Chemistry and Host-Guest Interactions
Detailed research on the application of 1H-Pyrazolo[3,4-b]pyridine 7-oxide in supramolecular chemistry and host-guest interactions is not present in the available scientific literature. The N-oxide group could potentially act as a hydrogen bond acceptor, influencing crystal packing and the formation of supramolecular assemblies. However, without experimental or computational studies on this specific compound, any discussion of its role in host-guest chemistry would be purely speculative.
As Building Blocks for Complex Molecular Architectures
While the 1H-pyrazolo[3,4-b]pyridine core is a recognized building block in medicinal chemistry and materials science, there are no specific examples in the literature of This compound being used as a precursor for the synthesis of more complex molecular architectures. nih.gov The reactivity of the N-oxide could potentially be exploited for further functionalization, but synthetic routes employing this specific starting material have not been reported.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of pyrazolo[3,4-b]pyridines has traditionally involved methods such as the cyclocondensation of aminopyrazoles with various reagents. rsc.orgacs.org Future efforts should focus on developing more sustainable and efficient synthetic protocols for 1H-Pyrazolo[3,4-b]pyridine 7-oxide.
Key areas for development include:
Catalytic Systems: Exploring novel transition-metal-free catalytic systems, such as iodine-K2CO3, for the oxidation of dihydropyrazolo[3,4-b]pyridines to their aromatic counterparts, offering a milder and more environmentally friendly approach. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: Investigating the use of microwave irradiation and ultrasound to accelerate reaction times and improve yields, as has been successfully demonstrated for related pyrazolo[3,4-b]pyridine derivatives. acs.orgresearchgate.net
Exploration of Untapped Reactivity Profiles of the N-Oxide
The N-oxide group in this compound significantly influences the electronic properties of the heterocyclic system, presenting unique reactivity patterns that remain largely unexplored.
Future research should investigate:
Reactions with Nucleophiles and Electrophiles: A systematic study of the reactions of the N-oxide with a wide range of nucleophiles and electrophiles to map its reactivity. For example, the reaction of 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide with acetic anhydride (B1165640) yields both the expected and a less common β-substitution product, indicating complex reactivity. rsc.org
Photocatalytic Reactions: Exploring the potential of the N-oxide to act as a redox auxiliary in photocatalytic reactions, such as the ortho-alkylation of pyridine (B92270) N-oxides with alkynes. nih.gov
Radical Reactions: Investigating the participation of the N-oxide in radical addition reactions, which have been less described for N-heteroaromatic N-oxides compared to other pyridinium (B92312) species. nih.gov
Advanced Mechanistic Studies using Cutting-Edge Techniques
A deep understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations.
Future mechanistic studies could employ:
Computational Modeling: Utilizing density functional theory (DFT) calculations to elucidate reaction pathways, predict regioselectivity, and understand the role of catalysts and intermediates. acs.org
In-situ Spectroscopic Techniques: Employing techniques like in-situ NMR and IR spectroscopy to monitor reaction progress in real-time and identify transient intermediates.
Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Design of Highly Selective and Potent Biological Tools (non-clinical focus)
The pyrazolo[3,4-b]pyridine scaffold is a "medicinally privileged structure" found in numerous biologically active compounds. researchgate.net The 7-oxide derivative offers a unique platform for the design of novel, highly selective biological probes for research purposes.
Opportunities in this area include:
Kinase Inhibitor Scaffolds: Leveraging the pyrazolo[3,4-b]pyridine core, a known hinge-binding motif, to develop selective inhibitors for various kinases, such as TBK1 and TRK. nih.govnih.gov The N-oxide can be used to fine-tune solubility, cell permeability, and target engagement.
Fluorescent Probes: Capitalizing on the intrinsic fluorescence of some pyrazolo[3,4-b]quinoline derivatives to design novel fluorescent sensors for ions or biomolecules. mdpi.com The N-oxide could modulate the photophysical properties of the core structure.
Fragment-Based Drug Discovery (FBDD): Utilizing the this compound as a novel heterocyclic fragment for FBDD campaigns, where selective functionalization can lead to potent and selective binders for various protein targets. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. wiley.comyoutube.com
Future integration of these technologies can accelerate research on this compound by:
Retrosynthesis Planning: Employing LLM-augmented tools to devise novel and efficient synthetic routes, moving beyond traditional step-by-step predictions to a more holistic route-level search strategy. arxiv.orgopenreview.net
Predictive Modeling: Using ML algorithms to predict the biological activities, physicochemical properties, and potential reactivity of novel derivatives based on their chemical structure. researchgate.net This can help prioritize the synthesis of the most promising compounds.
Automated Synthesis: Combining AI-driven synthesis planning with robotic platforms to enable the automated and high-throughput synthesis of libraries of this compound derivatives for screening and optimization.
Q & A
Q. How can researchers synthesize 1H-Pyrazolo[3,4-b]pyridine 7-oxide derivatives for antiparasitic applications, and what key intermediates are involved?
Answer: The synthesis of antiparasitic derivatives typically involves multi-step routes. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine are prepared via cyclocondensation reactions. Subsequent nucleophilic substitution with anilines or other amines yields target compounds (e.g., 4-(aryl)amino derivatives). Key intermediates include enamine derivatives and aminopyrazoles, which are critical for introducing functional groups that enhance antiparasitic activity against pathogens like Trypanosoma cruzi .
Q. What methodological approaches are recommended for characterizing novel 1H-Pyrazolo[3,4-b]pyridine derivatives using NMR spectroscopy?
Answer: Structural elucidation requires 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HETCOR, COLOC) to resolve coupling patterns and assign substituent positions. For example, ¹H NMR can identify methyl or aryl protons, while ¹³C DEPT distinguishes carbons bonded to hydrogen. 2D experiments confirm connectivity, such as confirming the 7-oxide moiety’s position through long-range correlations .
Q. How is the antioxidant activity of 1H-Pyrazolo[3,4-b]pyridine derivatives evaluated, and what assays determine superoxide dismutase (SOD) mimetic properties?
Answer: Antioxidant activity is assessed via radical scavenging assays (e.g., DPPH or ABTS). SOD-like activity is quantified using the nitroblue tetrazolium (NBT) reduction assay , which measures inhibition of superoxide radicals generated by xanthine/xanthine oxidase systems. Structural features like electron-donating substituents (e.g., thiazolo groups) enhance SOD activity .
Advanced Research Questions
Q. What strategies enhance the selectivity of 1H-Pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors while minimizing off-target effects?
Answer: Selectivity is achieved through structure-guided design :
- Hydrophobic pocket targeting : Introducing bulky substituents (e.g., aryl groups) to occupy FGFR-specific pockets.
- Gatekeeper residue optimization : Modifying substituents to avoid steric clashes with non-target kinases.
- Selectivity profiling : Screening against kinase panels (e.g., >50 kinases) to identify off-target hits. Compound 7n demonstrated FGFR1-driven xenograft efficacy with minimal off-target activity due to optimized substituents .
Q. How do X-ray crystallography data inform the rational design of 1H-Pyrazolo[3,4-b]pyridine derivatives for improved binding affinity?
Answer: Crystal structures reveal key interactions :
- Hydrogen bonding : The 7-oxide group may form hydrogen bonds with active-site residues (e.g., backbone amides).
- π-π stacking : Aromatic rings align with hydrophobic residues (e.g., FGFR’s phenylalanine).
- Dihedral angle optimization : Planarity between pyridine and phenyl groups enhances binding (e.g., dihedral angles <5° observed in active compounds) .
Q. What SAR insights guide the optimization of CDK inhibitors derived from 1H-Pyrazolo[3,4-b]pyridine scaffolds?
Answer: Critical SAR findings :
- C3 substituents : Electron-withdrawing groups (e.g., fluorine) improve potency by enhancing hydrogen bonding with ATP-binding pockets.
- C5 modifications : Bulky groups (e.g., 2,6-difluorophenacyl) increase selectivity for CDK1/2 over CDK4/6.
- N1 substitutions : Methyl or tert-butyl groups reduce metabolic degradation .
Q. What pharmacokinetic (PK) parameters are prioritized during optimization of 1H-Pyrazolo[3,4-b]pyridine-based drug candidates?
Answer: Key PK parameters include:
- Oral bioavailability : Enhanced via logP optimization (e.g., 2–3) and reducing first-pass metabolism through N-methylation.
- Half-life extension : Introducing metabolically stable groups (e.g., fluorinated substituents).
- CYP450 inhibition screening : To avoid drug-drug interactions. Compound 7n showed favorable PK in rodent models due to balanced solubility and permeability .
Q. How can contradictory data on biological activity across assay systems be resolved?
Answer: Systematic approaches include:
- Assay standardization : Use consistent cell lines (e.g., H1581 for FGFR1-driven models) and controls.
- Mechanistic studies : Compare target engagement (e.g., kinase inhibition IC₅₀) vs. cellular efficacy (e.g., antiproliferative EC₅₀).
- Orthogonal validation : Confirm antiparasitic activity in both enzymatic (e.g., T. cruzi protease inhibition) and phenotypic assays (e.g., amastigote killing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
